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Compound of Interest

Compound Name: CPI-169

Cat. No.: B1574218

Get Quote

Status: Archived / Pre-Clinical Tool Compound Class: Small Molecule EZH2 Inhibitor (Indole-

based) Origin: Constellation Pharmaceuticals (MorphoSys/Novartis)

Executive Summary
CPI-169 represents a pivotal milestone in the development of epigenetic therapeutics targeting

the Polycomb Repressive Complex 2 (PRC2). As a potent, selective, indole-based inhibitor of

Enhancer of Zeste Homolog 2 (EZH2), CPI-169 demonstrated that catalytic inhibition of EZH2

could drive complete tumor regression in EZH2-mutant non-Hodgkin lymphoma (NHL) models.

While CPI-169 exhibited nanomolar potency (

nM) and robust pharmacodynamic (PD) target engagement, its development was arrested in
favor of its analog, CPI-1205 (Lirametostat), due to limited oral bioavailability. Today, CPI-169
serves as a critical "tool compound" for validating EZH2 biology in vitro and in subcutaneous
(SC) in vivo models.

This guide dissects the technical discovery, mechanism of action (MoA), and experimental

protocols defining CPI-169.
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Target Rationale: The EZH2 Addiction
EZH2 is the catalytic subunit of PRC2, responsible for the trimethylation of Histone H3 at

Lysine 27 (H3K27me3), a repressive chromatin mark.[1][2][3]

Physiological Role: Silences developmental genes (HOX) to maintain stem cell pluripotency.

Pathological Role:

Gain-of-Function Mutations: In Diffuse Large B-Cell Lymphoma (DLBCL) and Follicular

Lymphoma (FL), mutations at Y641 or A677 alter substrate specificity, driving hyper-

trimethylation of H3K27.

Oncogenic Dependency: Tumor cells become "addicted" to this repression to silence

tumor suppressor genes.

Pathway Visualization: EZH2 Methylation & Inhibition
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Figure 1: Mechanism of EZH2-mediated gene silencing and the intervention point of CPI-169.

The compound binds the catalytic pocket, preventing methyl transfer.

Chemical Discovery & Optimization
The discovery of CPI-169 utilized High-Throughput Screening (HTS) followed by structure-

based drug design (SBDD).

Hit Generation: The initial screen identified a dimethylpyridone scaffold.[4]

Scaffold Hopping: Chemists transitioned to an indole-based core to improve potency and

selectivity.

The Critical Pivot: While CPI-169 achieved the potency requirements, it suffered from poor

physicochemical properties (high clearance, low solubility), necessitating subcutaneous

dosing. This led to the design of CPI-1205, which retained the indole core but optimized

lipophilicity for oral delivery.

Feature CPI-169 (Tool) CPI-1205 (Clinical)

Core Scaffold Indole-based Indole-based

Biochemical IC50 (WT) < 1 nM 2 nM

Cellular EC50 ~70 nM 32 nM

Route of Admin Subcutaneous (SC) / IP Oral (PO)

Bioavailability (F) Low (< 5%) High (> 40%)

Primary Use Preclinical Validation Clinical Trials (Phase I/II)

Mechanism of Action (MoA)
CPI-169 acts as a highly selective, SAM-competitive inhibitor of EZH2 methyltransferase

activity.

Kinetic Profile[1][3][6][7][8][9][10][11]
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Selectivity: >10,000-fold selective for EZH2 over other methyltransferases (e.g., DOT1L,

G9a).

Isoform Selectivity: Shows modest selectivity against EZH1 (

~6 nM), which is beneficial as dual EZH1/2 inhibition prevents compensatory resistance
mechanisms.

Residence Time: A critical differentiator for Constellation's series is the long residence time

on the target. The inhibitor locks the enzyme in an inactive conformation, ensuring sustained

target suppression even after free drug is cleared from plasma.

Experimental Protocols
Scientific Integrity Note: The following protocols are synthesized from standard industry

practices for EZH2 inhibitor validation, aligned with Constellation’s methodologies.

Protocol A: Biochemical Potency (AlphaLISA Assay)
Objective: Determine

of CPI-169 against PRC2 complex.

Reagents: Recombinant PRC2 (EZH2/EED/SUZ12/RbAp48), Biotinylated H3(21-44)

peptide, S-Adenosylmethionine (SAM).

Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% Tween-20.

Procedure:

Step 1: Dispense 5 µL of CPI-169 (serial dilution in DMSO) into 384-well plate.

Step 2: Add 10 µL of PRC2 enzyme mix (Final conc: 5 nM). Incubate 15 min at RT.

Step 3: Add 10 µL Substrate Mix (Biotin-H3 peptide + SAM at

).

Step 4: Incubate for 60 min at RT (Linear reaction phase).
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Step 5: Stop reaction with AlphaLISA beads (Donor: Streptavidin; Acceptor: Anti-

H3K27me3).

Step 6: Read signal on EnVision plate reader.

Validation: Z-factor should be > 0.7. Reference compound (e.g., GSK126) should be run as

control.

Protocol B: Cellular Target Engagement (H3K27me3
ELISA)
Objective: Measure functional reduction of methylation in lymphoma cells (e.g., KARPAS-422).

Cell Culture: Seed KARPAS-422 cells at

cells/mL in RPMI-1640 + 10-20% FBS.

Treatment: Treat with CPI-169 (0.1 nM – 10 µM) for 4 days.

Why 4 days? Histone methylation turnover is slow.[5] Shorter turnover (24h) will yield false

negatives.

Lysis: Harvest cells and lyse in RIPA buffer with protease inhibitors.

Extraction: Acid-extract histones using 0.2N HCl overnight at 4°C (Optional but

recommended for cleaner histone signals).

Detection:

Coat plates with anti-Total H3 antibody.

Incubate lysates.

Detect with anti-H3K27me3 primary antibody followed by HRP-secondary.

Normalization: Normalize H3K27me3 signal to Total H3 signal.

Protocol C: In Vivo Xenograft Efficacy
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Objective: Assess tumor growth inhibition (TGI) in EZH2-mutant models.

Model: SCID/Beige mice inoculated subcutaneously with

KARPAS-422 cells (Matrigel mix).

Staging: Randomize mice when tumors reach ~150-200 mm³.

Formulation: CPI-169 is formulated in 20% Captisol or PEG400/Water (60:40) (Check

specific solubility; avoid pure DMSO).

Dosing Regimen:

Dose: 200 mg/kg.[1]

Route: Subcutaneous (SC) or Intraperitoneal (IP). Oral dosing is ineffective.

Frequency: BID (Twice Daily) for 21-28 days.

Endpoints: Tumor Volume (caliper), Body Weight (toxicity proxy).

PD Sampling: At study end, harvest tumors 2h post-last dose for H3K27me3 analysis.

Pharmacokinetics & PD Correlation
The development of CPI-169 highlights a critical lesson in drug discovery: Potency

Drug.

The Challenge: CPI-169 has high intrinsic clearance. To maintain plasma concentrations

above the cellular

, it requires high-dose, frequent SC administration.

The Correlation: In vivo efficacy is strictly driven by the duration of target coverage.

Tumor regression requires >90% reduction of H3K27me3.

Because H3K27me3 is a stable mark, transient inhibition is insufficient. Continuous

pressure on the enzyme is required to dilute the methyl mark through cell division.
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Visual Workflow: Discovery to Clinical Candidate
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Figure 2: The evolutionary lineage from HTS hit to the clinical candidate CPI-1205, with CPI-
169 serving as the critical proof-of-concept link.
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Disclaimer: This guide is for research purposes only. CPI-169 is a chemical probe and is not

approved for human therapeutic use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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